
2-Tert-butyl-1,3-Thiazol-4-carbonsäure
Übersicht
Beschreibung
2-Tert-butyl-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Tert-butyl-1,3-thiazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Tert-butyl-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung Antikrebs-Eigenschaften
Thiazol-Derivate wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht. Beispielsweise zeigte ein neuartiges zyklisches Depsipeptid, das eine Thiazoleinheit enthält, eine moderate Zytotoxizität gegenüber bestimmten Krebszelllinien . Zusätzlich wurden einige Thiazolverbindungen synthetisiert und auf ihre in-vitro-Antioxidantien-Eigenschaften untersucht, was bei der Krebsbehandlung relevant ist, da oxidativer Stress eine Rolle bei der Entstehung von Krebs spielt .
Medizinische Chemie Antibakterielle Aktivität
Thiazole wurden auch auf ihre antibakterielle Aktivität untersucht. Eine Reihe von Thiazol-Derivaten wurde hergestellt und auf ihre vorläufige in-vitro-antibakterielle Aktivität gegen verschiedene Bakterienstämme wie Staphylococcus aureus und E. coli getestet.
Synthese von Bioaktiven Molekülen
Der Syntheseprozess von Thiazol-Derivaten kann zu bioaktiven Molekülen mit potenziellen therapeutischen Anwendungen führen. So wurde beispielsweise die Synthese einer chiralen Einheit, die Thiazol enthält, berichtet, die bei der Entwicklung neuer Medikamente eingesetzt werden könnte .
Antioxidative Aktivität
Einige synthetisierte Thiazol-Derivate haben in vitro eine starke antioxidative Aktivität gezeigt. Antioxidantien sind wichtig für die Neutralisierung freier Radikale, die Zellschäden verhindern und Auswirkungen auf verschiedene Krankheiten haben können .
Vielseitiger Baustein im Wirkstoffdesign
Der Thiazol-Kern ist eine bedeutende Plattform in einer Reihe von medizinisch relevanten Molekülen, darunter klinisch eingesetzte Antikrebsmittel wie Dabrafenib und Dasatinib .
Chemische Synthese und Charakterisierung
Thiazole werden häufig als Zwischenprodukte bei der chemischen Synthese und Charakterisierung neuer Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen eingesetzt .
Eigenschaften
IUPAC Name |
2-tert-butyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUAGBHLKPPECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086380-10-0 | |
| Record name | 2-tert-butyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

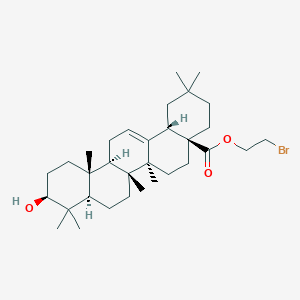

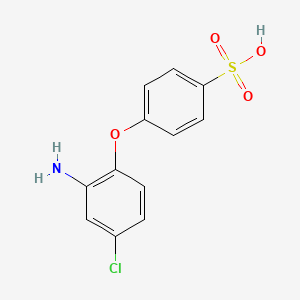
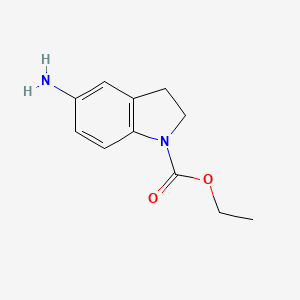
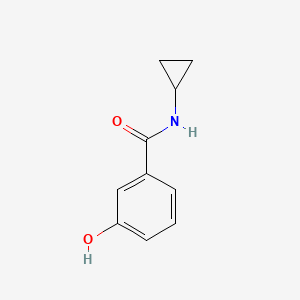

![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)
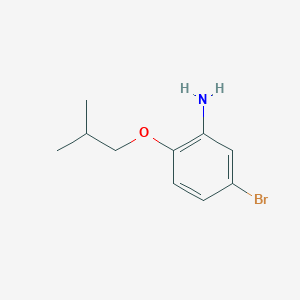
![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)

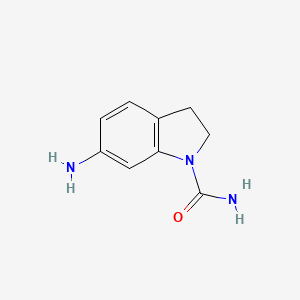
amine](/img/structure/B1517557.png)
